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MOPAC SCF Convergence Technical Support
Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve Self-

Consistent Field (SCF) convergence issues in MOPAC.

Frequently Asked Questions (FAQs)
Q1: What is an SCF convergence failure?

A1: An SCF convergence failure, often indicated by the error message "FAILED TO ACHIEVE

SCF", means that the calculation did not reach a stable electronic state where the electron

density distribution is consistent with the effective potential it generates.[1] The calculation

iteratively refines the molecular orbitals and their energies, and if this process does not

converge to a solution that meets the specified criteria within the maximum number of

iterations, the calculation terminates.

Q2: What are the common causes of SCF convergence failure?

A2: Several factors can lead to SCF convergence issues:

Poor Initial Geometry: An initial molecular geometry that is far from a stable conformation

can lead to difficulties in achieving SCF convergence.
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Bad Starting Density Matrix: The default initial guess for the density matrix is a crude

approximation and can sometimes lead to oscillations, especially if large charges develop on

atoms in the first few iterations.[2]

Charge Sloshing: Oscillations in the charge distribution between iterations, where charge

moves back and forth between different parts of the molecule, can prevent convergence.[2]

This is common in systems with significant charge build-up.[2]

Small HOMO-LUMO Gap: A small energy gap between the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to instability

in orbital occupations during the SCF process.

Biradical Character: Systems that can form biradicals may not converge with the default

Restricted Hartree-Fock (RHF) method.[3]

Slow Convergence: In some cases, the SCF equations are simply very slowly convergent

due to long-lived oscillations or a slow transfer of charge.[2]

Q3: My SCF calculation is oscillating and not converging. What should I do?

A3: Oscillations in the SCF energy and density matrix are a common problem. MOPAC has

built-in oscillation damping procedures.[2] If the default methods are insufficient, you can try the

following:

Use the SHIFT keyword: This keyword applies an energy-level shift to the virtual molecular

orbitals, which can effectively damp oscillations.[2] A typical starting value is SHIFT=2.

Employ Pulay's DIIS method: The PULAY keyword activates the Direct Inversion in the

Iterative Subspace (DIIS) method, which can significantly accelerate convergence,

particularly in oscillating systems.[4] It is important to note that using PULAY will prevent the

automatic use of the combined package of convergers (SHIFT, PULAY, and CAMP-KING).[4]

For MOZYME calculations: Use the DAMP=n.nn keyword, where n.nn is a value between 0.0

and 1.0. A value around 0.5 is often successful.[2]

Q4: I'm getting an SCF convergence failure with a system that might have biradical character.

How can I address this?
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A4: For systems with potential biradical character, the standard RHF calculation may fail. In

such cases, using an Unrestricted Hartree-Fock (UHF) calculation is recommended. You can

specify this using the UHF keyword.[3] For triplet states, the TRIPLET keyword should also be

used.

Q5: When should I use the CAMP-KING converger?

A5: The CAMP-KING converger, activated by the KING or CAMP keyword, is a powerful and

robust method that is almost guaranteed to achieve convergence.[2][5] However, it is

computationally more intensive and should be used as a last resort when other methods like

PULAY and SHIFT have failed.[2]

Troubleshooting Guides
Guide 1: Systematic Approach to Resolving SCF
Convergence Failure
This guide provides a step-by-step protocol to troubleshoot and resolve most SCF

convergence issues, starting with the simplest and least computationally expensive methods.

Experimental Protocol:

Verify Input Geometry and Charge:

Ensure the initial molecular geometry is reasonable. If possible, perform a preliminary

geometry optimization with a less demanding method or basis set.

Double-check the total charge and spin multiplicity of your system.

Initial Rerun with Tighter Criteria:

Sometimes, simply allowing for more iterations or a slightly tighter convergence criterion

can resolve the issue. Use the ITRY=n keyword to increase the maximum number of SCF

iterations (default is 200) and PRECISE to use more stringent SCF criteria.[3]

Employ the PULAY Keyword:
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If the initial rerun fails, add the PULAY keyword to your input file. This invokes Pulay's DIIS

converger, which is often effective for oscillating systems.[4]

Use the SHIFT Keyword:

If PULAY alone is not successful, try adding the SHIFT=n keyword. A starting value of n=2

is a good choice. This can help to damp oscillations.

Combine PULAY and SHIFT:

In more difficult cases, using both PULAY and SHIFT=n together can be effective.

Resort to the CAMP-KING Converger:

If all the above steps fail, use the CAMP-KING converger by adding the KING or CAMP

keyword.[5] This method is more computationally expensive but has a very high success

rate.[2]

Relax the SCF Convergence Criteria:

As a final option, if obtaining a result is critical and high precision is not paramount, you

can relax the SCF convergence criteria using the RELSCF=n keyword, where n is a factor

by which the default SCFCRT is multiplied. For example, RELSCF=10 will make the

criteria ten times easier to satisfy. Use this with caution as it will lower the accuracy of the

calculation.

Logical Workflow for Troubleshooting SCF Convergence
The following diagram illustrates the decision-making process for addressing SCF convergence

issues in MOPAC.
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A step-by-step guide to resolving MOPAC SCF convergence failures.
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Data Presentation
Table 1: Key MOPAC Keywords for SCF Convergence

Keyword Description Recommended Usage

PULAY

Employs Pulay's Direct

Inversion in the Iterative

Subspace (DIIS) method to

accelerate convergence.[4]

Often the first choice for

oscillating or slowly converging

systems.

CAMP or KING

Activates the robust but

computationally intensive

Camp-King SCF converger.[2]

[5]

Use as a last resort when other

methods fail.

SHIFT=n

Applies an energy-level shift to

the virtual molecular orbitals to

damp oscillations.[2]

A good option for oscillating

systems, often used with

PULAY. A starting value of n=2

is common.

ITRY=n

Sets the maximum number of

SCF iterations to n. The default

is 200.[3]

Increase to 400 or higher for

slowly converging systems.

PRECISE

Uses more stringent

convergence criteria for the

SCF calculation.[6][7]

Useful for calculations

requiring high accuracy, such

as frequency calculations.

RELSCF=n
Relaxes the SCF convergence

criterion by a factor of n.

Use with caution to obtain a

result for a difficult system,

e.g., RELSCF=10.

UHF
Performs an Unrestricted

Hartree-Fock calculation.

Essential for open-shell

systems and molecules with

significant biradical character.

[3]

DAMP=n.nn

Used in MOZYME calculations

to damp SCF oscillations. n.nn

is typically between 0.0 and

1.0.[2]

A value of 0.5 is a good

starting point for MOZYME

convergence issues.
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Table 2: MOPAC SCF Convergence Criteria (SCFCRT)
The SCFCRT keyword defines the primary threshold for determining if a self-consistent field

has been achieved. The default value depends on the type of calculation being performed.[7]

Calculation Type Default SCFCRT Value PRECISESCFCRT Value

Single Point (1SCF), Geometry

Optimization, Reaction Path
1.0E-4 1.0E-6

Gradient Minimization, FORCE

Calculation
1.0E-7 1.0E-7 (or tighter)

Note: The SCFCRT value can be manually set using SCFCRT=n.nn.[6] The RELSCF=n

keyword multiplies the current SCFCRT value by n.

Signaling Pathways and Experimental Workflows
The logical workflow presented in the Graphviz diagram above outlines the recommended

experimental procedure for tackling SCF convergence problems. It represents a signaling

pathway for the researcher, where the outcome of one "experiment" (running MOPAC with a

specific keyword) determines the next step in the troubleshooting process. This systematic

approach ensures that simpler, less computationally demanding solutions are attempted before

resorting to more intensive methods, thereby saving valuable computational resources and

research time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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